![molecular formula C12H12N2O3 B1436671 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152506-99-4](/img/structure/B1436671.png)
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Descripción general
Descripción
“4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 . This compound is also known as OPOP.
Molecular Structure Analysis
The molecular structure of “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” consists of an oxadiazole ring attached to a phenol group and an oxolane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol” include a molecular weight of 232.24 and a molecular formula of C12H12N2O3 . Other specific physical and chemical properties like boiling point and storage conditions are not provided in the retrieved data .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
- Efficient OLEDs with Low Efficiency Roll-Off : Iridium emitters with oxadiazole derivatives as ancillary ligands have shown significant potential in creating efficient OLEDs with low efficiency roll-off. These complexes enable superior performance in OLEDs, highlighting their usefulness in improving device efficiency and brightness while maintaining high efficiency at various luminance levels (Jin et al., 2014).
Anticancer Activities
- Anticancer and Antioxidant Agents : Oxadiazoles, including derivatives similar to the compound of interest, have broad-spectrum activity, including anticancer and antioxidant effects. They exhibit significant anticancer activity against various cancer cell lines, underscoring the potential of oxadiazole derivatives in cancer therapy (Ahsan et al., 2020).
Chemosensors
- Selective and Colorimetric Fluoride Chemosensors : Novel anion sensors containing phenol hydroxyl and oxadiazole groups have been developed for fluoride sensing. These sensors display color changes upon the addition of fluoride ions, demonstrating their application in environmental monitoring and analysis (Ma et al., 2013).
Antioxidant Properties
- Synthesis and Evaluation of Antioxidant Activity : New oxadiazoles bearing di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant activities. Some compounds exhibited significant free-radical scavenging ability, indicating their potential use as antioxidant agents (Shakir et al., 2014).
Electroluminescence and Photoluminescence
- Photoluminescence and Electroluminescence in OLEDs : Studies on iridium(III) complexes with oxadiazole derivatives as ligands have shown promising results in green and orange light emission. These findings are crucial for the development of OLEDs with efficient emitters, highlighting the role of oxadiazole derivatives in enhancing electroluminescent properties (Jing et al., 2017).
Propiedades
IUPAC Name |
4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-9-5-3-8(4-6-9)11-13-12(17-14-11)10-2-1-7-16-10/h3-6,10,15H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBMJPDGQWFLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



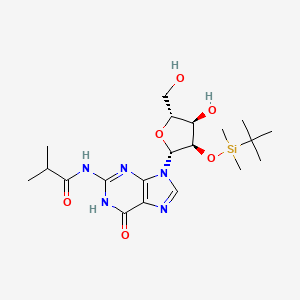
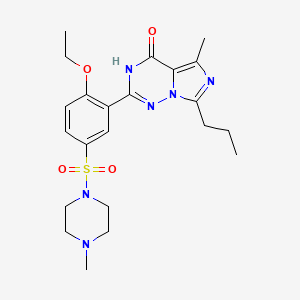
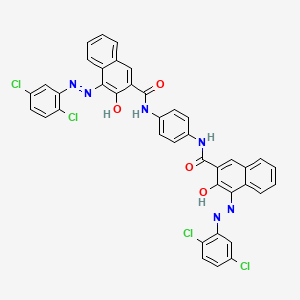
![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)
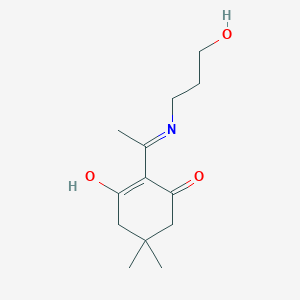
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate](/img/structure/B1436599.png)
![5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1436600.png)
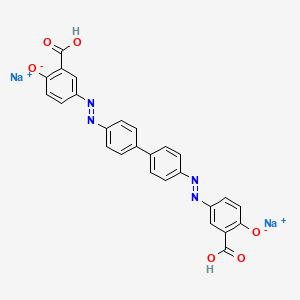
![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B1436603.png)
![4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436606.png)
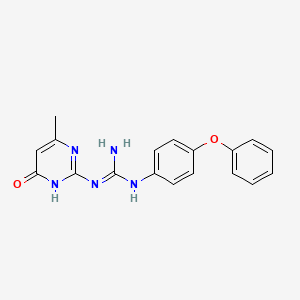
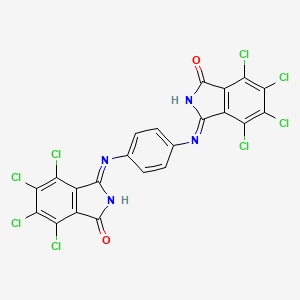
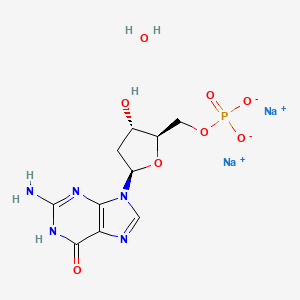
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)